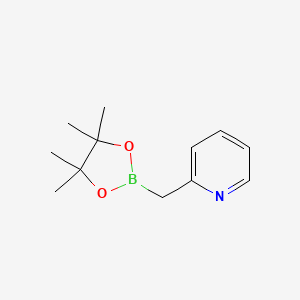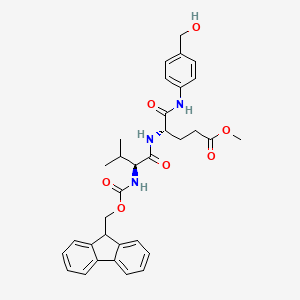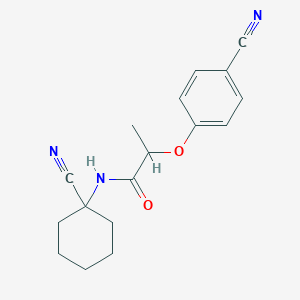![molecular formula C8H7BrN2O B13352323 7-Bromo-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one CAS No. 2566874-93-7](/img/structure/B13352323.png)
7-Bromo-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one is a heterocyclic compound that features a pyrrolo[1,2-a]pyrazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the bromination of 3-methylpyrrolo[1,2-a]pyrazine, followed by cyclization to form the desired compound. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide or potassium thiolate, typically in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
7-Bromo-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Studies: It serves as a probe in biological assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 7-Bromo-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access . The pathways involved can include inhibition of kinase activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one: Lacks the bromine atom, which can affect its reactivity and applications.
7-Chloro-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
Uniqueness
7-Bromo-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and can influence its electronic properties. This makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
CAS No. |
2566874-93-7 |
|---|---|
Molecular Formula |
C8H7BrN2O |
Molecular Weight |
227.06 g/mol |
IUPAC Name |
7-bromo-3-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C8H7BrN2O/c1-5-3-11-4-6(9)2-7(11)8(12)10-5/h2-4H,1H3,(H,10,12) |
InChI Key |
RKEYDBHXEHMJDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(C=C2C(=O)N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-(2,4-Dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B13352280.png)



![3-[(Propan-2-ylsulfanyl)methyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352299.png)


